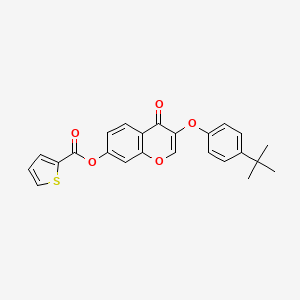![molecular formula C26H22N6O4 B11636182 6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B11636182.png)
6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]méthyl}-2,3-diméthoxybenzoïque est un composé organique complexe appartenant à la classe des dérivés de la triazinoindole. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La structure de ce composé présente un noyau de triazinoindole, qui est fusionné à une partie d'acide benzoïque, ce qui en fait une molécule unique et intéressante pour la recherche scientifique.
Méthodes De Préparation
La synthèse de l'acide 6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]méthyl}-2,3-diméthoxybenzoïque implique généralement plusieurs étapes. Une voie de synthèse courante commence par la préparation du noyau de triazinoindole. Ceci peut être réalisé en faisant réagir des indoline-2,3-diones avec de la thiosemicarbazide dans l'eau à 100 °C pendant 5 heures, suivie d'une hydrazination avec de l'hydrate d'hydrazine à 80 % à 120 °C pendant 3 heures . L'intermédiaire résultant est ensuite fonctionnalisé davantage pour introduire la partie acide benzoïque et d'autres substituants dans des conditions réactionnelles spécifiques.
Analyse Des Réactions Chimiques
L'acide 6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]méthyl}-2,3-diméthoxybenzoïque peut subir diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés, mais ils impliquent souvent des modifications du noyau de triazinoindole ou de la partie acide benzoïque .
Applications de la recherche scientifique
Ce composé a montré un potentiel dans diverses applications de la recherche scientifique. En chimie médicinale, les dérivés de la triazinoindole sont connus pour leurs activités antipaludiques, antidépressives et antileishmaniennes . De plus, ces composés ont été étudiés pour leur potentiel en tant qu'agents d'intercalation de l'ADN ayant des activités antivirales et cytotoxiques . La structure unique de l'acide 6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]méthyl}-2,3-diméthoxybenzoïque en fait un candidat précieux pour de nouvelles recherches dans ces domaines.
Mécanisme d'action
Le mécanisme d'action de l'acide 6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]méthyl}-2,3-diméthoxybenzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, les dérivés de la triazinoindole ont montré qu'ils interagissaient avec l'ADN par liaison au sillon non covalente et interactions électrostatiques . Cette interaction peut entraîner des changements conformationnels dans la structure de l'ADN, ce qui peut contribuer aux activités biologiques du composé.
Applications De Recherche Scientifique
6-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2,3-DIMETHOXYBENZOIC ACID has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 6-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2,3-DIMETHOXYBENZOIC ACID involves its interaction with molecular targets such as DNA and proteins. The triazinoindole core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
L'acide 6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]méthyl}-2,3-diméthoxybenzoïque peut être comparé à d'autres dérivés de la triazinoindole, tels que le 5-éthyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol et les [1,2,4]triazino[5,6-b]indole-3-thiols substitués par du tert-butyle . Ces composés partagent une structure de base similaire mais diffèrent dans leurs substituants, ce qui peut influencer leurs activités biologiques et leurs propriétés chimiques. La combinaison unique du noyau de triazinoindole avec la partie acide benzoïque dans l'acide 6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]méthyl}-2,3-diméthoxybenzoïque le distingue d'autres composés similaires et met en évidence son potentiel pour de nouvelles recherches.
Propriétés
Formule moléculaire |
C26H22N6O4 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
6-[(E)-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C26H22N6O4/c1-35-20-13-12-17(21(25(33)34)23(20)36-2)14-27-30-26-28-24-22(29-31-26)18-10-6-7-11-19(18)32(24)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,33,34)(H,28,30,31)/b27-14+ |
Clé InChI |
QDIGNAWMDCLKEJ-MZJWZYIUSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2)C(=O)O)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636109.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11636111.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11636128.png)
![8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine](/img/structure/B11636136.png)
![ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11636138.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)
![2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11636150.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B11636156.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636159.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636176.png)

![(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11636201.png)
